molecular formula C15H21NO5 B14401316 But-2-en-1-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate CAS No. 84972-13-4

But-2-en-1-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate

Katalognummer: B14401316
CAS-Nummer: 84972-13-4
Molekulargewicht: 295.33 g/mol
InChI-Schlüssel: DNIISEMTYFZARF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

But-2-en-1-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate is a chemical compound known for its unique structure and properties. It is a carbamate ester, which means it is derived from carbamic acid. This compound is characterized by the presence of a but-2-en-1-yl group and a 4-ethoxy-3,5-dimethoxyphenyl group attached to the carbamate moiety .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of But-2-en-1-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate typically involves the reaction of but-2-en-1-ol with 4-ethoxy-3,5-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

But-2-en-1-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

But-2-en-1-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of But-2-en-1-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features and the presence of both ethoxy and dimethoxy groups on the phenyl ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Eigenschaften

CAS-Nummer

84972-13-4

Molekularformel

C15H21NO5

Molekulargewicht

295.33 g/mol

IUPAC-Name

but-2-enyl N-(4-ethoxy-3,5-dimethoxyphenyl)carbamate

InChI

InChI=1S/C15H21NO5/c1-5-7-8-21-15(17)16-11-9-12(18-3)14(20-6-2)13(10-11)19-4/h5,7,9-10H,6,8H2,1-4H3,(H,16,17)

InChI-Schlüssel

DNIISEMTYFZARF-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1OC)NC(=O)OCC=CC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.